Quinolin-8-ylmethanamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

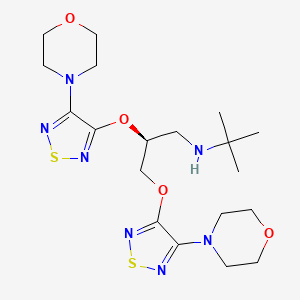

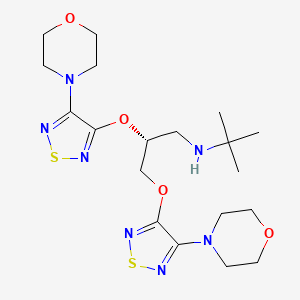

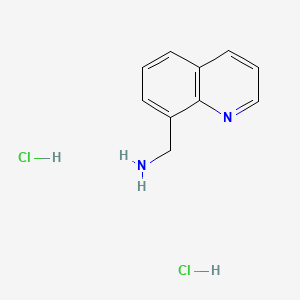

Quinolin-8-ylmethanamine dihydrochloride, also known as N-methyl-1-(8-quinolinyl)methanamine dihydrochloride dihydrate, is a compound with the molecular weight of 281.18 . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of quinoline derivatives, including Quinolin-8-ylmethanamine dihydrochloride, has been a subject of research. One method involves the rhodium (III)-catalyzed C (sp3)–H amination reaction of 8-methylquinolines and azodicarboxylates . This method was found to be an optimal catalytic system for the construction of quinolin-8-ylmethanamine derivatives .Molecular Structure Analysis

The molecular formula of Quinolin-8-ylmethanamine dihydrochloride is C10H12Cl2N2 . The average mass is 231.122 Da and the monoisotopic mass is 230.037750 Da .Scientific Research Applications

Medicinal Chemistry Research

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research .

Drug Development

The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .

Cytotoxic Evaluation

A cationic rhodium catalyst in the presence of lithium acetate and lithium carbonate was found to be an optimal catalytic system for the construction of quinolin-8-ylmethanamine derivatives . These derivatives were evaluated for in vitro cytotoxicity against human breast adenocarcinoma cells (MCF-7) and human prostate adenocarcinoma cells (LNCaP) .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . This makes them a promising area of research for the development of new anticancer drugs.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases.

Antimalarial Activity

Quinoline derivatives have been found to exhibit antimalarial activity . This could lead to the development of new treatments for malaria.

Anti-SARS-CoV-2 Activity

Quinoline derivatives have shown anti-SARS-CoV-2 activity . This indicates potential applications in the treatment of COVID-19.

Antituberculosis Activity

Quinoline derivatives have demonstrated antituberculosis activity . This suggests potential applications in the treatment of tuberculosis.

properties

IUPAC Name |

quinolin-8-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.2ClH/c11-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6H,7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEGDDHHJSFNRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-8-ylmethanamine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)

![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)